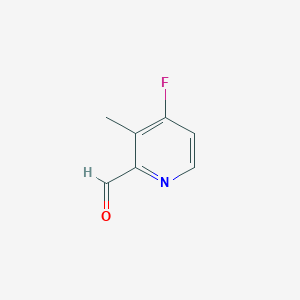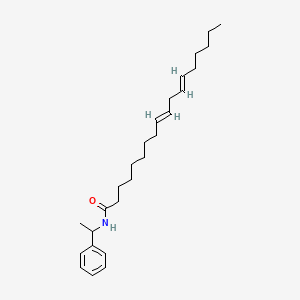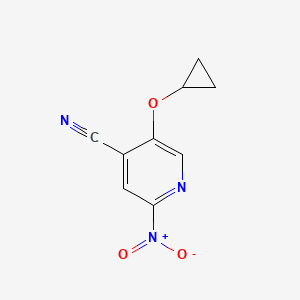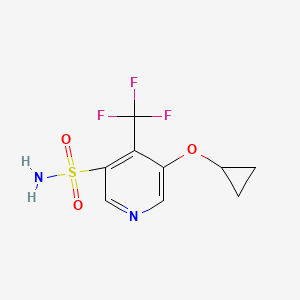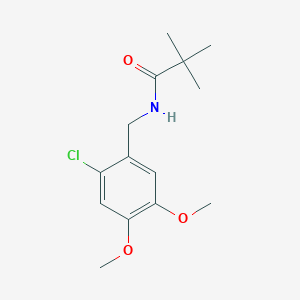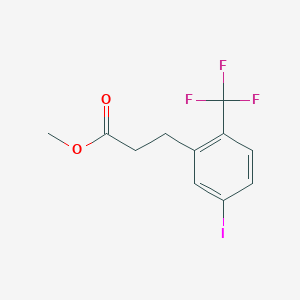
Methyl 3-(5'-iodo-2'-(trifluoromethyl)phenyl)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate is an organic compound with the molecular formula C11H10F3IO2 and a molecular weight of 358.0955796 . This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propionate ester group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of Methyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the lithiation of a suitable precursor, followed by trapping with electrophiles . The reaction conditions often require careful control of temperature and concentration to avoid unwanted side reactions and ensure high yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Methyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide sources.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols. Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, leading to the formation of various products depending on the reaction conditions.
Scientific Research Applications
Methyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate has a wide range of applications in scientific research:
Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, allowing researchers to investigate enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which Methyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate exerts its effects is largely dependent on its functional groups. The trifluoromethyl group, for instance, is known to enhance the lipophilicity and metabolic stability of molecules, making them more effective in biological systems . The iodine atom can participate in halogen bonding, influencing molecular interactions and binding affinities. These properties make the compound a versatile tool in drug design and development, as well as in the study of molecular recognition processes.
Comparison with Similar Compounds
Methyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate can be compared with other similar compounds, such as:
Methyl 3-(2’-fluoro-5’-(trifluoromethyl)phenyl)propionate: This compound has a fluorine atom instead of iodine, which affects its reactivity and applications.
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound lacks the propionate ester group, making it less versatile in certain synthetic applications.
5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino] compounds: These compounds contain a carbamoyl group, which imparts different chemical and biological properties.
The uniqueness of Methyl 3-(5’-iodo-2’-(trifluoromethyl)phenyl)propionate lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C11H10F3IO2 |
|---|---|
Molecular Weight |
358.09 g/mol |
IUPAC Name |
methyl 3-[5-iodo-2-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H10F3IO2/c1-17-10(16)5-2-7-6-8(15)3-4-9(7)11(12,13)14/h3-4,6H,2,5H2,1H3 |
InChI Key |
ORCDNHXGHOHFFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C=CC(=C1)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


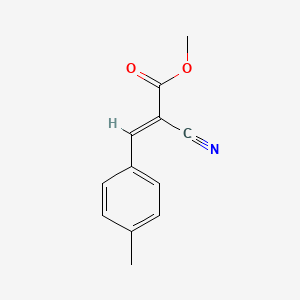
![N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B14806724.png)
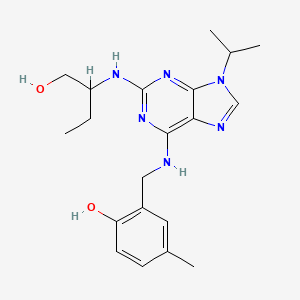
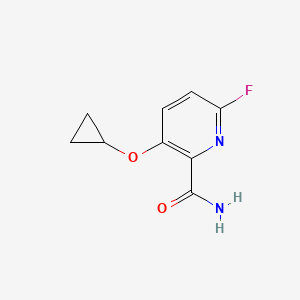
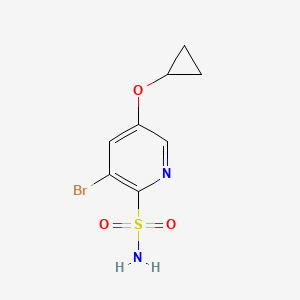
![5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14806739.png)
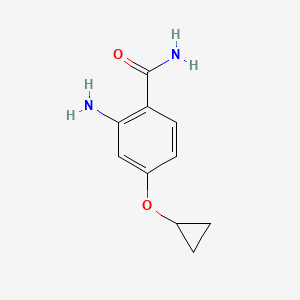
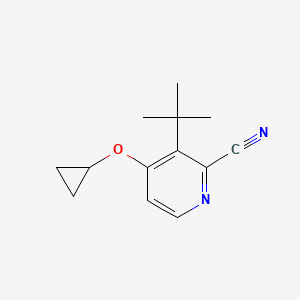
![4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxo-N-phenylbutanamide](/img/structure/B14806755.png)
